molecular formula C12H14N2O2 B1467691 tert-Butyl (5-ethynylpyridin-2-yl)carbamate CAS No. 832698-01-8

tert-Butyl (5-ethynylpyridin-2-yl)carbamate

Cat. No.: B1467691
CAS No.: 832698-01-8
M. Wt: 218.25 g/mol
InChI Key: FZEAKLPROMKGPH-UHFFFAOYSA-N
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Description

tert-Butyl (5-ethynylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-ethynylpyridin-2-yl group. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-ethynylpyridin-2-yl)carbamate typically involves the reaction of 5-ethynylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

[ \text{5-ethynylpyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (5-ethynylpyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The ethynyl group in the compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the ethynyl group, to form reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

    Substitution Reactions: Products include substituted carbamates with different nucleophiles.

    Oxidation Reactions: Oxidized derivatives of the ethynyl group.

    Reduction Reactions: Reduced forms of the ethynyl group, such as alkenes or alkanes.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-ethynylpyridin-2-yl)carbamate is largely dependent on its chemical structure. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, thereby exerting their effects. The carbamate group can also undergo hydrolysis, releasing active compounds that can further interact with molecular targets.

Comparison with Similar Compounds

    tert-Butyl (6-ethynylpyridin-2-yl)carbamate: Similar structure but with the ethynyl group at the 6-position instead of the 5-position.

    tert-Butyl carbamate: Lacks the ethynyl and pyridinyl groups, making it less reactive and less versatile in synthetic applications.

Uniqueness:

  • The presence of both the ethynyl and pyridinyl groups in tert-Butyl (5-ethynylpyridin-2-yl)carbamate makes it a versatile intermediate in organic synthesis.
  • Its unique structure allows for a wide range of chemical reactions, making it valuable in the synthesis of complex molecules and potential drug candidates.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-(5-ethynylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-5-9-6-7-10(13-8-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEAKLPROMKGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729136
Record name tert-Butyl (5-ethynylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832698-01-8
Record name tert-Butyl (5-ethynylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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